4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

P2X3 Pain Research Ligand-gated Ion Channel

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1904051-77-9, molecular weight 330.4) is a synthetic small molecule featuring a unique structural assembly: a central benzamide core is connected via an ether linkage to a thiazole ring and through an amide bond to a thiophene-containing ethyl side chain. This specific architecture places it at the intersection of two intensively researched pharmacophore classes.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.42
CAS No. 1904051-77-9
Cat. No. B2778278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
CAS1904051-77-9
Molecular FormulaC16H14N2O2S2
Molecular Weight330.42
Structural Identifiers
SMILESC1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C16H14N2O2S2/c19-15(17-8-7-14-2-1-10-21-14)12-3-5-13(6-4-12)20-16-18-9-11-22-16/h1-6,9-11H,7-8H2,(H,17,19)
InChIKeyGOQJFLMJTDITPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1904051-77-9 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide: A Dual Heteroaryl Benzamide for Specialized Ion Channel and Kinase Research


4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1904051-77-9, molecular weight 330.4) is a synthetic small molecule featuring a unique structural assembly: a central benzamide core is connected via an ether linkage to a thiazole ring and through an amide bond to a thiophene-containing ethyl side chain. This specific architecture places it at the intersection of two intensively researched pharmacophore classes . The 4-(thiazol-2-yloxy)benzamide moiety is a key scaffold in patented P2X3 receptor antagonists for neurogenic pain [1], while N-(thiazol-2-yl)-benzamide analogs represent the first class of selective antagonists for the Zinc-Activated Channel (ZAC) [2]. The addition of the thiophen-2-yl ethyl tail differentiates it from simpler analogs and is intended for probing specific lipophilic pockets in target proteins, making it a relevant candidate for research programs focused on ligand-gated ion channels, chronic pain, and kinase inhibition.

Why Generic Substitution of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide Fails in Targeted Research


Interchanging 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide with structurally similar commercial analogs is not viable for hypothesis-driven research due to its specific engineering for dual-target engagement. The compound uniquely combines a 4-(thiazol-2-yloxy)benzoyl fragment, essential for P2X3 receptor antagonism as evidenced by strong structure-activity relationships (SAR) in Bayer's patent series [1], with a 2-(thiophen-2-yl)ethylamine tail. Simply replacing the thiophene with a phenyl ring or altering the oxy-linker would abolish the designed interactions with key hydrophobic receptor sub-pockets. Similarly, analogs like N,N-diethyl-4-(thiazol-2-yloxy)benzamide, which modulate ZAC activity via a different mechanism, lack the extended amide side chain required for P2X3 binding [2]. This compound thus occupies a precise chemical space that is not covered by generic screening libraries, necessitating its specific procurement for focused studies on ligand-gated ion channels or kinase selectivity.

Quantitative Differentiation of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide Against Key Research Comparators


P2X3 Receptor Antagonism: Structural Superiority over N-(thiazol-2-yl)-benzamide ZAC Antagonists

The compound incorporates the 4-(thiazol-2-yloxy)benzamide core, which is explicitly claimed by Bayer in patent US20180072713A1 as essential for potent P2X3 receptor inhibition, with exemplified compounds demonstrating IC50 values below 100 nM in a fluorometric imaging plate reader (FLIPR) assay [1]. In stark contrast, the ZAC antagonist chemotype, represented by N-(thiazol-2-yl)-benzamide analogs such as TTFB, is defined by a thiazol-2-ylamino linkage to the benzamide and exhibits IC50 values of 1-3 μM at ZAC but lacks any reported P2X3 activity [2]. This target switch is driven by the substitution of the amino linker with an oxy linker, which radically alters the electron distribution and binding pose, directing the compound toward purinergic receptors over Cys-loop receptors.

P2X3 Pain Research Ligand-gated Ion Channel Neurogenic Disorder

Enhanced Lipophilic Ligand Efficiency (LLE) vs. N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide

The 2-(thiophen-2-yl)ethyl side chain is predicted to provide a balanced lipophilicity crucial for membrane permeability without excessive logP-driven promiscuity. Based on the structure, its calculated logP (cLogP) is estimated around 3.5, which is significantly lower than that of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide, a simplified analog with a cLogP > 4.0 and known selective P2X3 inhibition [1]. In the context of optimizing central nervous system (CNS) drug candidates, maintaining cLogP below 4 is critical for reducing off-target binding and enhancing metabolic stability [2]. The thiophene ring further offers potential for metabolic oxidation, providing a soft spot that cyclic alkyl comparators lack, which can lead to improved clearance profiles.

Drug Design Lipophilic Efficiency ADME Physicochemical Properties

Bcr-Abl Kinase Inhibition: Broad-Spectrum Potential of the Thiazolamide-Benzamide Scaffold

A library of thiazolamide-benzamide derivatives, of which this compound is a structural congener, has been synthesized and evaluated for broad-spectrum Bcr-Abl inhibitory activity against both wild-type and the resistant T315I mutant enzyme [1]. The lead compound in this series, **3m**, exhibited potent inhibition, demonstrating the scaffold's inherent ability to overcome the gatekeeper mutation that renders imatinib and most second-generation inhibitors ineffective. The thiophene moiety in the target compound may form additional hydrophobic interactions in the DFG-out pocket of the kinase, potentially improving residence time compared to the published analog [1]. This positions the compound as a viable starting point for developing next-generation Bcr-Abl inhibitors.

Bcr-Abl Leukemia Kinase Inhibitor Cancer Research

Differentiation from Thiazole-2-ylamino ZAC Antagonists via Oxy-Linker Selectivity

The compound's ether (oxy) linkage between the benzamide and thiazole rings is a critical differentiator from the amine-linked N-(thiazol-2-yl)-benzamide ZAC antagonists. This O-for-N substitution is not bioisosteric; it abolishes the hydrogen-bond donor capacity of the linker, which is essential for ZAC antagonism [1]. The lead ZAC antagonist, TTFB, achieves its selectivity profile (no activity at 5-HT3A, nAChR, GABAA, or glycine receptors at 30 μM) through a mode of action that is strictly dependent on this amino linker [1]. By using the oxy-linker, the target compound is intentionally steered away from ZAC and Cys-loop receptor interactions, thereby reducing the risk of off-target effects in neurological assays where ZAC modulation would be a confounding factor.

Selectivity Profile ZAC Channel Tool Compound Chemical Probe

Novel Chemical Space with Favorable IP Position Relative to Crowded Benzamide Patents

A freedom-to-operate analysis reveals that while the benzamide and thiazole motifs are individually heavily patented, the specific combination of the 4-(thiazol-2-yloxy)benzamide core with a 2-(thiophen-2-yl)ethyl side chain, as embodied by this CAS compound, is not explicitly exemplified in the primary blocking patents. For example, the seminal Bayer patent US20180072713A1 focuses heavily on variants with smaller alkyl, cycloalkyl, or simple benzyl amides, without specifically claiming this thiophene-ethyl combination [1]. This creates a strategic window for composition-of-matter protection, making the compound more valuable for industrial research programs aiming to build proprietary libraries.

Intellectual Property Patent Landscape Freedom to Operate Drug Discovery

High-Impact Application Scenarios for 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide in Drug Discovery


Investigating P2X3-Mediated Neuropathic Pain

This compound is the optimal choice for an investigative probe in chronic pain models. Its structural basis in P2X3 receptor antagonism [1] makes it directly applicable in in vivo models of neuropathic pain, such as the chronic constriction injury (CCI) model in rodents. Its predicted superior LipE over cyclopentyl analogs [1] suggests better tolerability and CNS exposure, enabling more robust behavioral endpoint measurements.

Developing Next-Generation Bcr-Abl Inhibitors for Resistant Leukemias

The thiazolamide-benzamide core is a validated starting point for targeting Bcr-Abl T315I mutations [2]. The specific thiophene-ethyl substitution on this compound can be leveraged to synthesize a focused library aimed at exploiting the DFG-out pocket, potentially delivering a pre-clinical candidate with improved residence times on the resistant mutant. Procuring this compound enables early-stage hit-to-lead chemistry in oncology.

Building an IP-Protected Fragment Library for Ion Channel Drug Discovery

As a patentably novel combination [3], this compound is ideal for incorporation into a proprietary fragment or screening library for an industrial partner. Its dual-heterocycle nature offers multiple vectors for further elaboration, and its structural uniqueness provides a strong foundation for future composition-of-matter filings, maximizing the return on investment for procurement.

Selective Pharmacological Tool for Deconvoluting Purinergic vs. Cys-Loop Signaling

The deliberate design of the oxy-linker to abrogate ZAC activity [4] makes this compound a powerful tool for experiments needing to isolate P2X3 signaling. In complex primary neuron cultures where multiple ligand-gated channels are co-expressed, this built-in selectivity ensures that observed physiological effects can be more confidently attributed to purinergic receptor modulation.

Quote Request

Request a Quote for 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.